Welcome to the BenchChem Online Store!
molecular formula C24H20N2 B146868 N,N'-Diphenylbenzidine CAS No. 531-91-9

N,N'-Diphenylbenzidine

Cat. No. B146868
M. Wt: 336.4 g/mol
InChI Key: FDRNXKXKFNHNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04346158

Procedure details

In a 5000 milliliter, round bottom, 3 necked flask fitted with a mechanical stirrer and blanketed with argon, is placed 336 grams (1 mole) of N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine, 550 grams (2.5 moles) of m-iodotoluene, 550 grams (4 moles) potassium carbonate (anhydrous) and 50 grams of copper bronze catalyst and 1500 ml dimethylsulfoxide (anhydrous). The heterogeneous mixture is refluxed for 6 days. The mixture is allowed to cool. 2000 ml of benzene is added. The dark slurry is then filtered. The filtrate is extracted 4 times with water. Then the filtrate is dried with magnesium sulfate and filtered. The benzene is taken off under reduced pressure. The black product is column chromatographed using Woelm neutral alumina. Colorless crystals of the product are obtained by recrystallizing the product from n-octane. The melting point is 167°-169° C. The yield is 360 grams (65%).
Quantity
336 g
Type
reactant
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step Two
Quantity
550 g
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
reactant
Reaction Step Four
Quantity
2000 mL
Type
reactant
Reaction Step Five
Name
copper bronze
Quantity
50 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([C:14]3[CH:19]=[CH:18][C:17]([NH:20][C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)=[CH:16][CH:15]=3)=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[C:28]1[CH:29]=[C:30]([CH3:34])[CH:31]=[CH:32][CH:33]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:41]S(C)=O.[CH:45]1[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=1>[Cu]>[C:21]1([N:20]([C:32]2[CH:33]=[CH:28][CH:29]=[C:30]([CH3:34])[CH:31]=2)[C:17]2[CH:18]=[CH:19][C:14]([C:11]3[CH:12]=[CH:13][C:8]([N:7]([C:45]4[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=4)[C:1]4[CH:6]=[CH:5][CH:4]=[C:3]([CH3:41])[CH:2]=4)=[CH:9][CH:10]=3)=[CH:15][CH:16]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
336 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=C(C=C1)C1=CC=C(C=C1)NC1=CC=CC=C1
Step Two
Name
Quantity
550 g
Type
reactant
Smiles
IC=1C=C(C=CC1)C
Step Three
Name
Quantity
550 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1500 mL
Type
reactant
Smiles
CS(=O)C
Step Five
Name
Quantity
2000 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Six
Name
copper bronze
Quantity
50 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 5000 milliliter, round bottom, 3 necked flask fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The heterogeneous mixture is refluxed for 6 days
Duration
6 d
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The dark slurry is then filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted 4 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the filtrate is dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
chromatographed
CUSTOM
Type
CUSTOM
Details
Colorless crystals of the product are obtained
CUSTOM
Type
CUSTOM
Details
by recrystallizing the product from n-octane

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC(=CC=C1)C)C1=CC=CC=C1)C1=CC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.